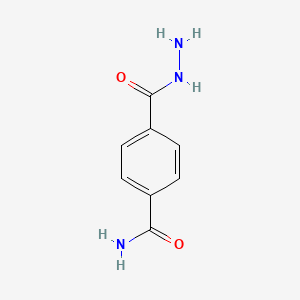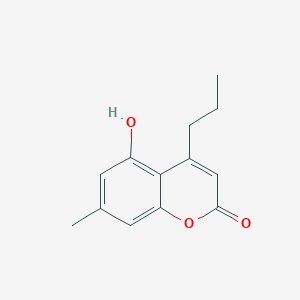
5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one
Overview
Description
5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by its chromen-2-one core structure, substituted with hydroxy, methyl, and propyl groups at specific positions. Coumarins are widely studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties .
Mechanism of Action
Target of Action
It’s worth noting that coumarin derivatives, to which this compound belongs, have been found to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding . The carbon atom in the ring (sp 2 hybridized) and the methyl carbon (sp 3 hybridized) atom can also act as weak hydrogen bond donors .
Biochemical Pathways
Coumarin derivatives have been reported to influence a variety of biochemical pathways, including those involved in anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and dna gyrase inhibitors .
Result of Action
Coumarin derivatives have been reported to exhibit a range of biological activities, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and dna gyrase inhibitors .
Action Environment
The synthesis of coumarin derivatives has been carried out under various conditions, including green conditions such as using green solvent, catalyst, and other procedures .
Biochemical Analysis
Biochemical Properties
5-Hydroxy-7-methyl-4-propyl-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, coumarin derivatives, including this compound, have been shown to inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication . This interaction is essential for its antimicrobial properties. Additionally, it has been observed to interact with proteins involved in oxidative stress responses, thereby exhibiting antioxidant activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses . By inhibiting this pathway, this compound can reduce inflammation and oxidative stress in cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with DNA gyrase results in the inhibition of bacterial DNA replication, which is crucial for its antimicrobial activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and upregulate the expression of antioxidant enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that it remains stable under standard storage conditions, but its activity may degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antioxidant and anti-inflammatory effects, although the exact duration of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant antioxidant and anti-inflammatory activities without noticeable adverse effects . At higher doses, it may cause toxicity and adverse effects, such as liver damage and gastrointestinal disturbances . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For instance, it undergoes phase I and phase II metabolic reactions, including hydroxylation and conjugation, which enhance its solubility and excretion . These metabolic pathways are crucial for maintaining its therapeutic efficacy and minimizing potential toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For example, it may bind to plasma proteins, facilitating its transport in the bloodstream and distribution to target tissues .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization in the mitochondria can enhance its antioxidant activity by directly scavenging mitochondrial reactive oxygen species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one typically involves the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions. One common method includes the Pechmann condensation, where phenols react with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid or aluminum chloride . The reaction is usually carried out at elevated temperatures to facilitate the formation of the chromen-2-one ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromen-2-one ring can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential therapeutic agent for treating inflammatory and infectious diseases.
Industry: Utilized in the development of dyes and fragrances due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: Similar structure but lacks the propyl group.
4-hydroxycoumarin: Lacks the methyl and propyl groups but retains the hydroxy group.
6-methylcoumarin: Similar but with different substitution patterns.
Uniqueness
5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
IUPAC Name |
5-hydroxy-7-methyl-4-propylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-3-4-9-7-12(15)16-11-6-8(2)5-10(14)13(9)11/h5-7,14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSVQPRIONJUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=CC(=C12)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60417514 | |
| Record name | 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60417514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66346-53-0 | |
| Record name | 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60417514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


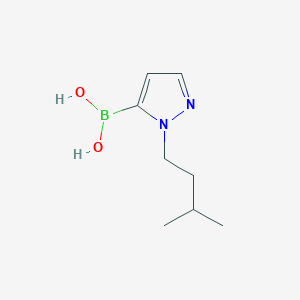
![3-[4-(3-Fluoropropoxy)phenyl]acrylic acid](/img/structure/B1310721.png)

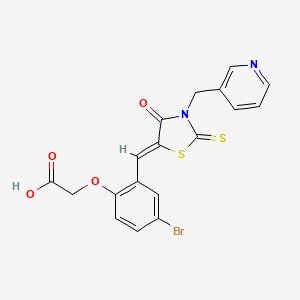

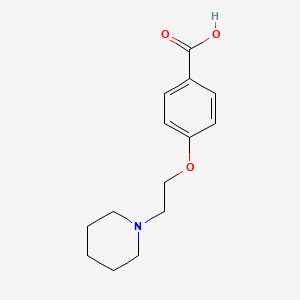
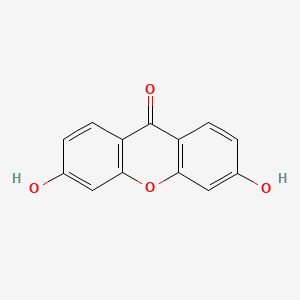
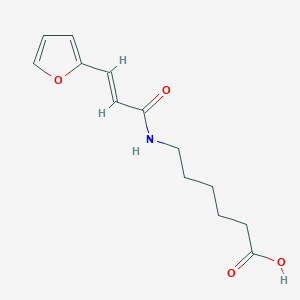
![Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-](/img/structure/B1310736.png)
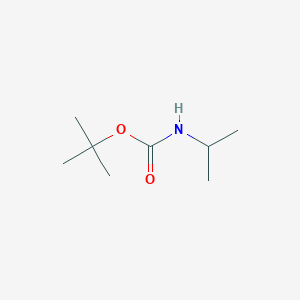
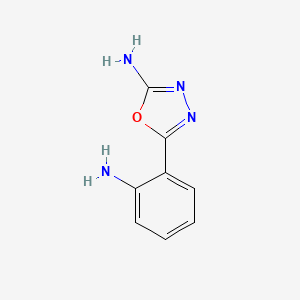
![N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1310749.png)
